3-O-Caffeoylquinic acid methyl ester

Catalog No.
S631337
CAS No.
123483-19-2
M.F
C17H20O9
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Caffeoylquinic acid methyl ester

CAS Number

123483-19-2

Product Name

3-O-Caffeoylquinic acid methyl ester

IUPAC Name

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

Molecular Formula

C17H20O9

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1

InChI Key

MZNIJRAPCCELQX-AWOKGZDASA-N

SMILES

Array

Synonyms

chlorogenic methyl ester, methyl chlorogenate

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O

The exact mass of the compound Methyl chlorogenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-O-Caffeoylquinic acid methyl ester is the methyl ester derivative of neochlorogenic acid (3-O-caffeoylquinic acid), a naturally occurring phenolic compound. As a member of the caffeoylquinic acid (CQA) class, it shares the core antioxidant-conferring caffeoyl moiety. However, the esterification of the carboxylic acid group significantly modifies its physicochemical properties, notably increasing its lipophilicity and altering its solubility profile compared to the parent acid. This structural modification is critical for its use in specific laboratory and industrial contexts where the properties of the free acid are limiting.

Direct substitution of 3-O-Caffeoylquinic acid methyl ester with its parent acid (3-O-caffeoylquinic acid) or more common isomers like chlorogenic acid (5-O-caffeoylquinic acid) is frequently unviable. The methyl ester modification is not a trivial change; it fundamentally alters the compound's solubility in non-polar organic solvents and blocks the reactivity of the carboxylic acid group. These differences make the methyl ester uniquely suited for applications requiring non-aqueous solvent systems, specific formulation properties, or use as a protected intermediate in chemical synthesis—scenarios where the parent acids would exhibit poor solubility, limited processability, or undesirable side reactions.

Enhanced Solubility in Organic Solvents for Improved Processability and Formulation

Unlike its parent acid, 3-O-Caffeoylquinic acid methyl ester is soluble in a range of organic solvents. The parent compound, 3-O-caffeoylquinic acid, is reported to be insoluble in lipophilic organic solvents such as chloroform and ether, and only very slightly soluble in ethyl acetate. The methyl ester form overcomes this limitation, enabling its use in non-aqueous systems for synthesis, purification, and formulation.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in organic solvents.
Comparator Or Baseline3-O-Caffeoylquinic Acid: Insoluble in chloroform and ether; very slightly soluble in ethyl acetate.
Quantified DifferenceQualitative shift from insoluble to soluble in key lipophilic organic solvents.
ConditionsStandard laboratory conditions.

This solubility differential is critical for any application requiring dissolution in non-aqueous media, directly impacting solvent selection, formulation compatibility, and suitability as an analytical standard.

Increased Chemical Stability via Carboxylic Acid Protection

Caffeoylquinic acids as a class are susceptible to degradation through isomerization, hydrolysis, and other pathways, particularly when exposed to heat, light, or certain pH conditions. The methyl ester group on 3-O-Caffeoylquinic acid methyl ester protects the carboxylic acid moiety, a common reactive site. This protection prevents its participation in unwanted side reactions, such as acid-base reactions or nucleophilic attacks, rendering the molecule more stable and inert under specific processing or multi-step synthesis conditions compared to the free acid form.

Evidence DimensionChemical Reactivity
Target Compound DataCarboxylic acid group is protected as a methyl ester, reducing its reactivity.
Comparator Or BaselineParent Caffeoylquinic Acids: Possess a free carboxylic acid group, making them susceptible to degradation and side reactions.
Quantified DifferenceBlocks a primary pathway for chemical degradation and unwanted reactivity inherent to the CQA class.
ConditionsChemical synthesis, formulation, and long-term storage.

For applications in multi-step synthesis or formulation where a free acid is detrimental, this compound offers superior process robustness, potentially leading to higher yields, improved purity, and better shelf-life.

Altered Lipophilicity for Modified Biological Activity and Cellular Uptake

Esterification of the carboxylic acid group increases the overall lipophilicity of the molecule compared to the parent acid. While direct permeability data for this specific compound is limited, studies on related caffeoylquinic acid esters demonstrate significant biological effects. For example, 3,5-dicaffeoylquinic acid methyl ester has shown potent anti-inflammatory activity by inhibiting the expression of inflammatory mediators like IL-1β, IL-6, iNOS, and COX-2 in macrophage cell lines. This suggests that the ester form is readily bioavailable to intracellular targets, a property influenced by increased lipophilicity and enhanced membrane transport.

Evidence DimensionIn Vitro Anti-inflammatory Activity (of a related ester)
Target Compound DataThe methyl ester structure is associated with increased lipophilicity, which is expected to enhance cell membrane permeability.
Comparator Or BaselineParent Caffeoylquinic Acids: Are more polar, potentially leading to lower passive diffusion across cell membranes.
Quantified DifferenceNot a direct comparison, but a related dicaffeoylquinic acid methyl ester significantly inhibited LPS-induced mRNA expression of multiple inflammatory mediators in RAW 264.7 cells.
ConditionsLPS-induced RAW 264.7 macrophage cell line.

For cell-based assays, this compound is a distinct pharmacological tool, as its altered permeability may lead to different intracellular concentrations and biological outcomes than its parent acid.

Development of Non-Aqueous Formulations and Analytical Standards

This compound is the material of choice when preparing stock solutions or formulations in organic solvents like DMSO, methanol, or ethyl acetate for screening campaigns or analytical purposes, where the parent acid's poor solubility would be a limiting factor.

Use as a Stable Intermediate in Multi-Step Organic Synthesis

Its utility as a protected precursor is evident in synthetic routes where subsequent steps involve reagents or conditions that are incompatible with a free carboxylic acid, thereby preventing unwanted side reactions and improving final product purity and yield.

Cell-Based Assays Requiring Enhanced Membrane Permeability

In research investigating the intracellular mechanisms of caffeoylquinic acids, the enhanced lipophilicity of the methyl ester makes it a preferred candidate to achieve higher intracellular concentrations compared to its more polar parent acid, potentially revealing biological effects not observable with the acid form.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

368.11073221 Da

Monoisotopic Mass

368.11073221 Da

Heavy Atom Count

26

UNII

E6GC3KV7JK

Wikipedia

Methyl chlorogenate

Dates

Last modified: 08-15-2023

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